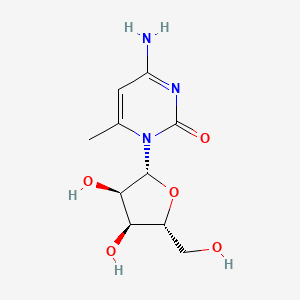

6-Methyl cytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl cytidine is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the potential of 6-methyl cytidine derivatives as effective antimicrobial agents. Research focusing on N4-alkylcytidines, including 6-methyl derivatives, has shown promising antibacterial and antifungal properties. These compounds were tested against various microorganisms, revealing effectiveness comparable to traditional antiseptics like benzalkonium chloride and some antibiotics used against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium smegmatis .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| N4-alkyl 6-methylcytidine | Staphylococcus aureus | High |

| N4-alkyl 6-methylcytidine | Mycobacterium smegmatis | Moderate |

| N4-alkyl 6-methylcytidine | Fungal strains (various) | High |

Anticancer Properties

The anticancer potential of this compound has been explored through its incorporation into various nucleoside analogs. Studies have shown that derivatives containing 6-methylcytidine exhibit significant cytotoxic effects against cancer cell lines. For instance, quinazoline-pyrimidine hybrids containing the pyrimidine moiety have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). Some derivatives showed IC50 values significantly lower than those of established chemotherapeutic agents like cisplatin .

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Quinazoline-pyrimidine hybrid (e.g., compound 6n) | A549 | 5.9 |

| Quinazoline-pyrimidine hybrid (e.g., compound 6n) | SW-480 | 2.3 |

| Quinazoline-pyrimidine hybrid (e.g., compound 6n) | MCF-7 | 5.65 |

| Cisplatin | A549 | 15.37 |

| Cisplatin | SW-480 | 16.1 |

Epigenetic Modulation

This compound plays a role in epigenetic regulation through its effects on DNA methylation processes. Research indicates that the presence of modified nucleosides like 6-methylcytidine can influence the activity of DNA methyltransferases, thereby affecting gene expression patterns. For example, studies have shown that introducing methylated forms of cytosine into DNA can alter the repair mechanisms for O6-methylguanines, indicating a complex interplay between nucleoside modifications and epigenetic regulation .

Structural Studies and RNA Functionality

The structural properties of this compound have been investigated to understand its role in RNA stability and functionality. The incorporation of this modified nucleoside into RNA molecules can enhance base pairing stability and specificity, which is crucial for processes such as transcription and translation. Recent studies have highlighted how methylation at the N4 position can stabilize RNA structures essential for mitochondrial protein synthesis .

Table 3: Functional Insights into RNA Incorporating this compound

| Modification | Effect on RNA Functionality |

|---|---|

| N4-methylation | Stabilizes rRNA folding in mitochondrial ribosomes |

| m4C incorporation | Enhances base pairing specificity |

Case Study 1: Antimicrobial Efficacy

A study conducted at the State Tretyakov Gallery in Moscow evaluated the effectiveness of N4-alkylcytidines against mold growth on historical paintings. The results indicated that these compounds not only inhibited microbial growth but also provided a protective effect similar to conventional antiseptics .

Case Study 2: Anticancer Activity

In vitro studies on quinazoline-pyrimidine hybrids demonstrated their potential as anticancer agents, with one compound showing an IC50 value significantly lower than that of cisplatin across multiple cancer cell lines . This highlights the promise of utilizing modified nucleosides in developing new cancer therapies.

Análisis De Reacciones Químicas

Methylation and Reaction Mechanisms

6-Methyl cytidine participates in methylation-dependent processes, such as those observed in riboswitch systems. For example, a riboswitch motif uses O⁶-methyl pre-queuosine (m⁶preQ₁) as a methyl-group donor, with the reaction rate dependent on m⁶preQ₁ concentration (Kₘ ≈ 230 μM) . The mechanism involves:

-

Protonation states : pH-dependent stabilization of reactive intermediates, particularly at the 7-aminomethyl group of m⁶preQ₁ .

-

Active site interactions : The 2′-OH group of guanine (G11) in RNA plays a critical role in facilitating methyl transfer, as its deletion reduces reaction yields by ~75% .

Degradation Pathways

This compound undergoes distinct degradation pathways compared to unmodified cytidine:

N-Glycosyl Hydrolysis and Deamination

Studies show that 6-methyl nucleosides undergo partial or complete hydrolysis to yield 6-methylcytosine , which subsequently deaminates to 6-methyluracil . The 6-methyl substituent alters the nucleoside's conformation, increasing its reactivity. For example:

-

Arabinosyl vs. ribosyl variants : The 6-methyl arabinosyl nucleoside degrades faster than the ribosyl counterpart, likely due to 2′-OH participation in the reaction .

-

Product distribution : N-glycosyl hydrolysis predominates, but simultaneous deamination also occurs .

| Reaction Pathway | Key Products | Rate Influence |

|---|---|---|

| N-Glycosyl Hydrolysis | 6-Methylcytosine, sugar | Faster in arabinosyl variants |

| Subsequent Deamination | 6-Methyluracil | pH-dependent |

Comparative Analysis with Unmodified Cytidine

The 6-methyl substitution introduces unique chemical behaviors:

-

Conformational changes : The methyl group alters base stacking and stability, narrowing the DNA minor groove and increasing molecular polarizability .

-

Reactivity differences :

Biological and Pharmacological Implications

While not directly addressed in the provided sources, this compound analogues are noted for potential therapeutic applications. For example:

Propiedades

Fórmula molecular |

C10H15N3O5 |

|---|---|

Peso molecular |

257.24 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1 |

Clave InChI |

LSNXXQLUOJPKHX-ZOQUXTDFSA-N |

SMILES isomérico |

CC1=CC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

SMILES canónico |

CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.